molecular formula C16H10BrFN2O3S B4886991 (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione

Cat. No.: B4886991
M. Wt: 409.2 g/mol
InChI Key: KEDSUKYUYYGBHW-GHXNOFRVSA-N
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Description

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione is a complex organic compound featuring a combination of bromothiophene and fluorophenyl groups attached to a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the bromothiophene and fluorophenyl intermediates, which are then coupled with a diazinane trione precursor under controlled conditions. Common reagents used in these reactions include brominating agents, fluorinating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while reduction can produce reduced diazinane trione compounds.

Scientific Research Applications

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione
  • (5Z)-5-[(5-iodothiophen-2-yl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione

Uniqueness

Compared to similar compounds, (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione exhibits unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity

Properties

IUPAC Name

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN2O3S/c17-13-6-5-11(24-13)7-12-14(21)19-16(23)20(15(12)22)8-9-1-3-10(18)4-2-9/h1-7H,8H2,(H,19,21,23)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDSUKYUYYGBHW-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(S3)Br)C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(S3)Br)/C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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